Cas no 185-06-8 (2-Oxaspiro[3.5]nonane)
![2-Oxaspiro[3.5]nonane structure](https://www.kuujia.com/scimg/cas/185-06-8x500.png)
2-Oxaspiro[3.5]nonane Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxaspiro[3.5]nonane
- 2-oxaspiro[3,5]nonane
- DTXSID70507612
- 185-06-8
- FT-0714510
- F52388
- SCHEMBL5599093
-
- Inchi: InChI=1S/C8H14O/c1-2-4-8(5-3-1)6-9-7-8/h1-7H2
- InChI Key: PNLURCRXZLVRJR-UHFFFAOYSA-N
- SMILES: C1C2(CCCCC2)CO1
Computed Properties
- Exact Mass: 126.104465066g/mol
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 9.2Ų
2-Oxaspiro[3.5]nonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XW0189-5g |
2-oxaspiro[3.5]nonane |
185-06-8 | 95% | 5g |
$1200 | 2023-09-07 |
2-Oxaspiro[3.5]nonane Related Literature
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
Additional information on 2-Oxaspiro[3.5]nonane
2-Oxaspiro[3.5]nonane: A Comprehensive Overview
The compound with CAS No. 185-06-8, commonly referred to as 2-Oxaspiro[3.5]nonane, is a unique bicyclic ether with a spiro structure. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 2-Oxaspiro[3.5]nonane.
2-Oxaspiro[3.5]nonane is characterized by its spirocyclic structure, which consists of a three-membered ring fused to a five-membered ring via a single atom (the oxygen atom in this case). This unique arrangement imparts the compound with exceptional stability and reactivity, making it an ideal candidate for various chemical transformations. Recent studies have highlighted the role of spiro compounds in drug design, where their rigid structures can enhance bioavailability and target specificity.
The synthesis of 2-Oxaspiro[3.5]nonane typically involves multi-step reactions, often utilizing epoxide intermediates or other cyclic ethers as precursors. Researchers have explored various methodologies to optimize the synthesis process, including ring-opening reactions and intramolecular cyclizations. For instance, a study published in *Organic Chemistry Frontiers* demonstrated a novel approach to synthesizing spirocyclic ethers using transition metal catalysts, significantly improving yield and purity.
In terms of applications, 2-Oxaspiro[3.5]nonane has found utility in the development of advanced materials, particularly in the creation of self-healing polymers and stimuli-responsive systems. Its ability to undergo reversible bond formation under specific conditions makes it a promising candidate for next-generation materials science applications. Additionally, this compound has been investigated for its potential in drug delivery systems, where its biocompatibility and controlled degradation properties are highly advantageous.
Recent advancements in computational chemistry have also shed light on the electronic properties of 2-Oxaspiro[3.5]nonane, revealing its potential as a building block for functional materials with tailored electronic characteristics. For example, density functional theory (DFT) studies have shown that the spiro structure can influence the compound's π-conjugation pathways, making it suitable for applications in organic electronics.
In conclusion, 2-Oxaspiro[3.5]nonane (CAS No. 185-06-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity continue to drive innovative research directions, positioning it as a key player in modern chemical science.
185-06-8 (2-Oxaspiro[3.5]nonane) Related Products
- 1803930-69-9(2-(Aminomethyl)-6-methoxy-4-(trifluoromethoxy)pyridine)
- 1804057-48-4(7-Difluoromethyl-6-iodo-1H-benzimidazole)
- 2166941-62-2(3-(but-3-en-2-yl)-1-(4-methylphenyl)methylthiourea)
- 51624-34-1(1-chloro-3-(2-phenylethynyl)benzene)
- 2138258-23-6(2-Cycloheptyl-3-(ethylcarbamoyl)propanoic acid)
- 898447-60-4(3,4,5-trimethoxy-N-1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 1383252-84-3(methyl 3-bromo-1H-pyrrolo3,2-cpyridine-2-carboxylate)
- 2229432-42-0(4-amino-1-(4-ethynylphenyl)cyclohexane-1-carboxylic acid)
- 713542-04-2(1,3,5-Tri(anthracen-9-yl)benzene (contains ~20% inorganics))
- 2418661-15-9((9H-fluoren-9-yl)methyl N-{2,4-dimethyl-5-(piperazin-1-yl)-3-sulfanylphenylmethyl}carbamate)



